3-(6,7-Difluoro-4-oxo-3H-quinazolin-2-yl)benzenesulfonyl fluoride
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Description
“3-(6,7-Difluoro-4-oxo-3H-quinazolin-2-yl)benzenesulfonyl fluoride” is a compound that belongs to the class of organic compounds known as quinazolinones . Quinazolinones are a type of nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazolinones has been achieved through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a quinazoline moiety, which is a nitrogen-containing fused heterocycle . The presence of the 4-oxo group and the 2-yl group on the quinazolinone ring are key structural features of “this compound”.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For instance, they can participate in one-pot intermolecular annulation reactions with o-amino benzamides and thiols . The product obtained from such reactions can be purified by dissolving in 10% alcoholic sodium hydroxide solution and re-precipitated by treating with dilute hydrochloric acid .Mechanism of Action
While the specific mechanism of action for “3-(6,7-Difluoro-4-oxo-3H-quinazolin-2-yl)benzenesulfonyl fluoride” is not mentioned in the retrieved papers, quinazolinones in general have been found to exhibit a broad spectrum of pharmacological activities . They have been used in the treatment of various pathological conditions, including cancer, inflammation, bacterial infections, and more .
Future Directions
Quinazolinones, including “3-(6,7-Difluoro-4-oxo-3H-quinazolin-2-yl)benzenesulfonyl fluoride”, represent an important scaffold in medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring the biological activities of this compound and its potential applications in fields of biology, pesticides, and medicine .
Properties
IUPAC Name |
3-(6,7-difluoro-4-oxo-3H-quinazolin-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O3S/c15-10-5-9-12(6-11(10)16)18-13(19-14(9)20)7-2-1-3-8(4-7)23(17,21)22/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUURAWCJXWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C2=NC3=CC(=C(C=C3C(=O)N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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